Eprinex

Vue d'ensemble

Description

Eprinex is a member of the avermectin family, which is known for its potent antiparasitic properties. It is a semi-synthetic derivative of avermectin B1, produced by the fermentation of the bacterium Streptomyces avermitilis. This compound is primarily used as a veterinary endectocide, effective against a wide range of internal and external parasites in livestock .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eprinex is synthesized through a series of chemical reactions starting from avermectin B1. The process involves selective hydrogenation, epoxidation, and acetylation steps. The key intermediates are then subjected to further modifications to yield the final product, eprinomectin B1a and B1b .

Industrial Production Methods: Industrial production of eprinomectin involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1. This is followed by chemical modification processes, including hydrogenation, epoxidation, and acetylation, to produce eprinomectin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Eprinex undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Reduction: Hydrogenation is performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Acetylation is carried out using acetic anhydride in the presence of a base.

Major Products Formed: The major products formed from these reactions are eprinomectin B1a and B1b, which are the active components of the compound .

Applications De Recherche Scientifique

Eprinex, containing the active ingredient eprinomectin, is used to control internal and external parasites in animals . Research indicates its potential as a veterinary nano-delivery system .

Scientific Research Applications

Eprinomectin (EPR) Mixed Micelles for Transdermal Delivery

Eprinomectin offers promise against parasitic infections, leading to the development of Eprinomectin (EPR) mixed micelles for transdermal delivery. This aims to enhance efficacy and convenience against endoparasites and ectoparasites. Physicochemical characterization and pharmacokinetic studies were conducted to assess its potential as an effective treatment for parasitic infections .

Methods

Blank and EPR mixed micelles were prepared using PEG-40 Hydrogenated castor oil (RH-40) and Nonyl phenol polyoxyethylene ether 40 (NP-40). Critical micelle concentrations (CMC) were determined using the pyrene fluorescence probe method. Particle size, EE, DL, in vitro release, permeation, and skin irritation were evaluated. In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats .

Results

EPR mixed micelles present suitable stability, physicochemical properties, and safety. The rapid release and high bioavailability of EPR mixed micelles have also been verified in the study. Pharmacokinetic experiments in vivo showed an improvement in the transdermal absorption and bioavailability of EPR after encapsulation in mixed micelles formulations .

The novel mixed micelles are safe and effective and are expected to become a promising veterinary nano-delivery system .

Pharmacokinetic Study of this compound and EPR Mixed Micelles

After collecting blood from the orbital sinus of rats, the whole blood was placed in sodium heparin tubes. The samples were then subjected to low-speed centrifugation (3500 rpm, 15 minutes) to obtain rat blank plasma. A volume of 100 μL of rat plasma was mixed with 400 μL of acetonitrile, vortexed for 5 minutes to precipitate proteins, and centrifuged at 4°C (10000 rpm, 15 minutes). The supernatant was collected for injection and peak area recording during analysis .

Ten Sprague Dawley rats were randomly divided into two groups: the EPR micelle group (R1) and the this compound group (R2). Twenty-four hours before drug administration, the hair on both sides of the rat spine was shaved using a shaver, with a hair removal area of 6 cm × 6 cm. Subsequently, depilatory cream was applied and left for 30 seconds, followed by removal with warm water. The rats were fasted for 12 hours before dosing, during which they had access to water freely .

At a dose of 10 mg/kg, this compound and EPR Mixed micelles were evenly applied to the exposed skin of the shaved area. After administration, the dosing site was covered with a polyethylene wrap to prevent rats from licking, and the rats were individually housed to avoid mutual interference that could result in the removal of the applied drugs. Blood samples were collected from the orbital sinus at 2, 4, 8, 10, 24, 26, 28, 32, 48, 72 and 96 hours post-dosing. The obtained whole blood was placed in heparinized tubes, and after centrifugation at 3500 rpm for 15 minutes, the plasma was separated and stored at −20°C for further use. A 100 μL aliquot of post-dosing plasma was processed according to the “Preparation of Plasma Samples” method. The processed plasma samples were then injected for analysis, and the peak area was recorded to calculate the blood drug concentration. The main pharmacokinetic parameters of EPR mixed micelles and EPR this compound were calculated using the non-compartmental model (NCA) in Phoenix .

This study aims to develop a novel EPR mixed micelle by optimizing the preparation process and characterization methods. The research investigates its transdermal performance in vitro, safety in vivo, and pharmacokinetic characteristics, with the goal of providing new solutions for the prevention and control of parasitic diseases as well as animal health management .

Through preliminary formulation studies and optimization of the preparation process, this research successfully produced stable EPR mixed micelles with suitable particle sizes. Multiple characterization techniques were employed to validate their physicochemical properties. In terms of transdermal performance evaluation, the EPR mixed micelles exhibited favorable drug release characteristics, demonstrating higher transdermal rates and permeation amounts compared to the commercially available pour-on agent this compound. This provides strong evidence for their clinical application; however, it is important to note that this study did not investigate the specific pathways through which these mixed micelles penetrate into the skin. Further research is needed to explore these penetration mechanisms .

Additionally, safety assessments and pharmacokinetic studies conducted using animal models confirmed that EPR mixed micelles possess good safety profiles in rats. Furthermore, they demonstrated higher absorption rates and drug concentrations than those observed with the pour-on agent this compound, offering valuable reference data for their application in animals. Nonetheless, both safety evaluations and comprehensive efficacy against parasites require further refinement within this context to provide robust support for clinical applications of EPR mixed micelles .

This compound Use in Cattle and Deer

This compound Pour-On is used to treat adult dairy cattle because it contains eprinomectin, which has been identified as a potent active ingredient to kill gastrointestinal parasites in cattle . A study showed that treating with this compound at calving reduced calving to conception in heifers by 12.9 days. There was a 52% increase in pregnancy rate at first . Milk solids will increase on average by 0.03 kg/cow/day following an this compound treatment, compared to no treatment. That’s 8.22 kg MS/cow/lactation (days in milk - 274 days) .

Resistance of parasites to Eprinomectin

Mécanisme D'action

Eprinex acts as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) in nerve cells and binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, paralysis, and death of the parasite . The compound also induces apoptosis and autophagy in cancer cells by increasing the generation of reactive oxygen species and endoplasmic reticulum stress .

Comparaison Avec Des Composés Similaires

Ivermectin: Used for treating parasitic infections in humans and animals.

Doramectin: Primarily used in veterinary medicine for controlling parasites in livestock.

Abamectin: Used as an agricultural pesticide to control insect pests.

Eprinex is unique in its high efficacy and safety profile, making it suitable for use in dairy cattle without the need for a withdrawal period for milk .

Activité Biologique

Eprinex, the trade name for eprinomectin, is a broad-spectrum endectocide widely used in veterinary medicine for the control of various internal and external parasites in livestock. This macrocyclic lactone compound is particularly effective against gastrointestinal nematodes and ectoparasites, making it a critical tool in animal health management.

This compound operates by binding selectively to glutamate-gated chloride ion channels found in invertebrate nerve and muscle cells. This binding increases the permeability of cell membranes to chloride ions, leading to hyperpolarization, paralysis, and ultimately death of the parasites. Importantly, eprinomectin has a low affinity for mammalian channels, which contributes to its safety profile in treated animals .

Pharmacokinetics

The pharmacokinetic profile of eprinomectin reveals a two-compartment model characterized by a rapid distribution phase and a slower elimination phase. For instance, the elimination half-life is approximately 21.5 hours, allowing for prolonged efficacy against parasites .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Distribution Half-Life | 0.09 hours |

| Elimination Half-Life | 21.51 hours |

| Volume of Distribution | 142.31 mL/kg |

| Clearance | 4.38 mL/kg/h |

Efficacy Against Parasites

This compound has demonstrated high efficacy in controlling various parasitic infections. In studies involving dairy ewes, eprinomectin showed over 95% efficacy against key gastrointestinal nematodes such as Teladorsagia and Haemonchus on days 7, 14, and 28 post-treatment .

Efficacy Over Time

| Treatment Day | Efficacy (%) |

|---|---|

| Day 7 | >95 |

| Day 14 | >95 |

| Day 28 | >99 |

| Day 42 | >99 |

| Day 56 | >99 |

Case Studies

- Long-Term Efficacy Study : A comparative study evaluated the long-term effectiveness of this compound (E-LR) versus fenbendazole (F-P) in nursing calves. Results indicated that while both treatments were effective initially, E-LR maintained lower fecal egg counts (FEC) over time compared to F-P, highlighting its prolonged action against gastrointestinal nematodes .

- Resistance Monitoring : Recent findings have reported the emergence of eprinomectin-resistant isolates of Haemonchus contortus in several dairy sheep farms in France. This study underscores the importance of monitoring resistance patterns to ensure effective parasite management strategies .

Safety Profile

The safety margin for eprinomectin is significant due to its selective action on invertebrate channels and minimal interaction with mammalian systems. Studies have shown that adverse effects are generally mild and transient, with no long-term impacts on animal health observed after treatment .

Propriétés

Numéro CAS |

123997-26-2 |

|---|---|

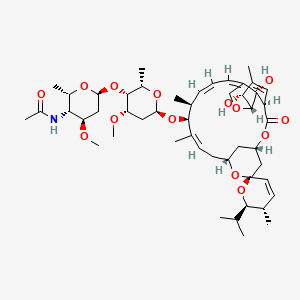

Formule moléculaire |

C49H73NO14 |

Poids moléculaire |

900.1 g/mol |

Nom IUPAC |

N-[6-[6-[(10'Z,14'Z)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14? |

Clé InChI |

WPNHOHPRXXCPRA-PJXTWHSMSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

SMILES isomérique |

CC1/C=C\C=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(\C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)/C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

SMILES canonique |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

123997-26-2 |

Pureté |

>90% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Eprinex; Eprinomectin; MK 397; MK-397; MK397 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eprinomectin?

A1: Eprinomectin, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates. [, ] These channels are crucial for neurotransmission in parasites. Binding of eprinomectin to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death of the parasite. [, ]

Q2: What is the molecular formula and weight of eprinomectin?

A2: Eprinomectin is a mixture of closely related homologs, primarily B1a and B1b. The molecular formula of eprinomectin B1a, the major component, is C48H72O13. The molecular weight is 837.06 g/mol. []

Q3: Are there any notable spectroscopic characteristics of eprinomectin?

A3: Yes, eprinomectin exhibits characteristic UV absorbance. One study employed a high-performance liquid chromatography method with UV detection at 252 nm for the analysis of eprinomectin and its related compounds. [] Another study used fluorescence detection after derivatization for enhanced sensitivity. []

Q4: Has the stability of eprinomectin been studied in different formulations?

A4: Yes, the stability of eprinomectin has been investigated in various formulations, including pour-on solutions and extended-release injections. [, ] Studies have focused on assessing the stability of the active ingredient under different storage conditions, ensuring its efficacy over the product's shelf life.

Q5: Does eprinomectin possess any catalytic properties or applications beyond its antiparasitic activity?

A5: The available research primarily focuses on eprinomectin's antiparasitic properties. There is limited information available regarding any intrinsic catalytic properties or applications beyond its role as an endectocide.

Q6: Have computational methods been used in eprinomectin research?

A6: While specific QSAR models for eprinomectin were not described within the provided research, QSAR modeling is a widely used approach in drug discovery for understanding structure-activity relationships. It's plausible that such models have been developed and utilized in eprinomectin research to optimize its properties.

Q7: What are the primary formulation strategies for eprinomectin?

A7: Eprinomectin is available in various formulations, including pour-on solutions for topical application and extended-release injectable formulations. [, ] The choice of formulation depends on factors such as the target animal species, desired duration of efficacy, and route of administration.

Q8: Are there specific safety and handling regulations associated with eprinomectin?

A8: As with all veterinary pharmaceuticals, eprinomectin use is subject to regulatory oversight to ensure the safety of both animals and consumers. Withdrawal periods, which are the time intervals required between the last drug administration and the use of animal products (meat, milk) for human consumption, are established to minimize the risk of drug residues. [, ]

Q9: How is eprinomectin absorbed, distributed, metabolized, and excreted in cattle?

A9: Following topical administration, eprinomectin is absorbed through the skin and enters the systemic circulation. [, ] It is distributed to various tissues, with higher concentrations typically found in fatty tissues. [, ] Eprinomectin is primarily metabolized in the liver and excreted mainly in feces. [, ] The rate and extent of absorption, distribution, metabolism, and excretion can vary depending on factors such as the formulation, dosage, and animal species.

Q10: Does lactation influence the pharmacokinetics of eprinomectin in dairy animals?

A10: Yes, lactation can impact the pharmacokinetic profile of eprinomectin. Studies in dairy goats have demonstrated that while lactation does not significantly alter systemic exposure parameters like AUC (Area Under the Curve) and Cmax (maximum concentration), it can influence the distribution of eprinomectin. [] Notably, eprinomectin exhibits a low milk-to-plasma ratio, making it suitable for use in lactating animals with minimal milk withdrawal periods. []

Q11: How long does eprinomectin persist in the body after a single administration?

A11: The persistence of eprinomectin in the body varies depending on the formulation, dosage, and animal species. Studies using extended-release formulations have reported detectable levels of eprinomectin in plasma for several weeks after a single injection. [, ]

Q12: What types of parasites is eprinomectin effective against?

A12: Eprinomectin has demonstrated efficacy against a wide range of internal and external parasites, including gastrointestinal nematodes, lungworms, lice, mites, and botflies. [, , , ]

Q13: Has eprinomectin proven effective against inhibited larval stages of parasites?

A13: Yes, research indicates that eprinomectin effectively targets and eliminates inhibited early fourth-stage larvae (IL4) of Ostertagia spp. in calves. [] This finding is significant because these inhibited larvae can resume development at a later time, leading to a resurgence of parasitic infection.

Q14: What is the efficacy of eprinomectin against various life stages of the cattle tick, Boophilus microplus?

A14: Research indicates that eprinomectin exhibits efficacy against different life stages of Boophilus microplus, a significant cattle tick. Notably, a single application of eprinomectin demonstrated efficacy ranging from 78.7% to 87.7% against all tick stages present on the calves at the time of treatment. [] Furthermore, the study highlighted that double application treatment regimes, with a 4-day interval between treatments, resulted in enhanced control (99.7% efficacy) compared to a single application. []

Q15: Has resistance to eprinomectin been reported in parasite populations?

A15: While eprinomectin has been effective against various parasites, there have been reported cases of emerging resistance, particularly in gastrointestinal nematodes. One study reported resistance development in a goat herd with pre-existing resistance to benzimidazoles. [] This emphasizes the need for continuous monitoring of parasite susceptibility and the implementation of integrated parasite management strategies to delay resistance development.

Q16: Are there any ongoing research efforts focused on improving eprinomectin delivery to specific target sites?

A16: While the provided research doesn't detail specific ongoing research on targeted delivery of eprinomectin, this is an active area of interest in pharmaceutical development. Novel drug delivery systems like nanoparticles and liposomes could potentially be explored to enhance eprinomectin's efficacy and reduce potential side effects.

Q17: Have any biomarkers been identified for monitoring eprinomectin efficacy or potential adverse events?

A17: While the research provided did not mention specific biomarkers for eprinomectin, monitoring parasite load through fecal egg counts is a standard practice to assess treatment efficacy. [, , ] In the context of potential adverse effects, serum biochemistry parameters and hematological indices are routinely monitored in clinical settings to detect any drug-related toxicities.

Q18: What analytical techniques are commonly employed for the detection and quantification of eprinomectin in biological matrices?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and mass spectrometry (MS), is widely used for analyzing eprinomectin in biological samples like plasma, milk, and tissues. [, , , , ] These methods provide the sensitivity and selectivity needed to accurately measure eprinomectin concentrations for pharmacokinetic studies, residue depletion monitoring, and quality control purposes.

Q19: What is the environmental fate of eprinomectin, and are there any concerns about its impact on non-target organisms?

A19: Eprinomectin can enter the environment through the excretion of residues in animal waste. One study investigated the impact of eprinomectin on the dung-inhabiting fly species Neomyia cornicina and found that residues in cattle dung resulted in high larval mortality. [] This finding suggests that eprinomectin could potentially affect non-target dung-inhabiting insects, highlighting the importance of proper drug disposal and manure management practices to minimize ecological risks.

Q20: Have the analytical methods used for eprinomectin quantification been validated according to regulatory standards?

A20: Yes, analytical methods for eprinomectin analysis are typically validated following established guidelines, such as those provided by regulatory agencies like the International Council for Harmonisation (ICH) and national regulatory bodies. [, ] The validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.

Q21: What quality control measures are in place to ensure the consistency, safety, and efficacy of eprinomectin products?

A21: Stringent quality control measures are implemented throughout the manufacturing process of eprinomectin products. These measures encompass raw material testing, in-process controls, finished product testing, and stability studies to guarantee that every batch meets the required quality, safety, and efficacy standards. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.